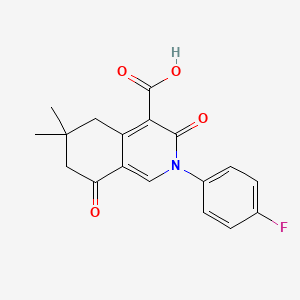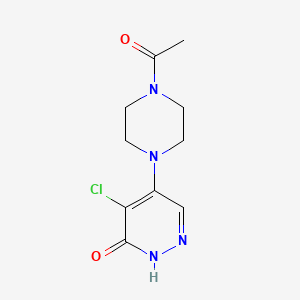
5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one
Overview
Description
This compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds . It has been identified as a potent inhibitor of ACK1 and GCK, which are kinases involved in cellular signaling . This makes it a potential candidate for the treatment of acute myeloid leukemia (AML) expressing the NRAS mutation .
Molecular Structure Analysis
The molecular structure of this compound likely includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms and one oxygen atom . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis and Biological Activities
Anticonvulsant and Muscle Relaxant Activities : Derivatives of pyridazinone, including compounds structurally related to "5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one", have been synthesized and evaluated for their anticonvulsant and muscle relaxant properties. Studies have shown that certain synthesized compounds exhibit promising anticonvulsant activity by protection against tonic hind limb extensor phase in maximal electroshock model (MES) and pentylenetetrazole-induced generalized convulsions in pentylenetetrazole model (PTZ), compared to standard drugs like phenytoin and diazepam. Additionally, significant muscle relaxant activity was observed in some compounds, highlighting their potential for further development as therapeutic agents (Sharma et al., 2013).
Antinociceptive Agents : Arylpiperazinylalkylpyridazinones and analogues, which are structurally related to the compound of interest, have been synthesized and tested for analgesic activity. Many of these molecules showed high antinociceptive activity, particularly in reducing the number of abdominal constrictions in the writhing test. The pharmacological investigation of these compounds revealed their mechanism of action, which involves the inhibition of reuptake of noradrenaline and the involvement of alpha2-adrenoceptors, suggesting their potential as potent and orally active antinociceptive agents (Cesari et al., 2006).
Safety And Hazards
properties
IUPAC Name |
4-(4-acetylpiperazin-1-yl)-5-chloro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O2/c1-7(16)14-2-4-15(5-3-14)8-6-12-13-10(17)9(8)11/h6H,2-5H2,1H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMAUUVLHYPRDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C(=O)NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



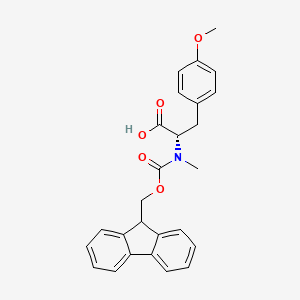
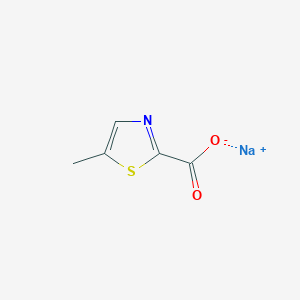
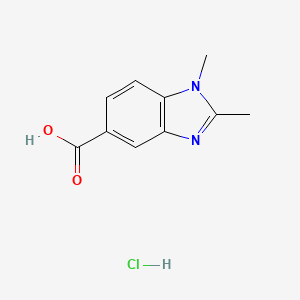
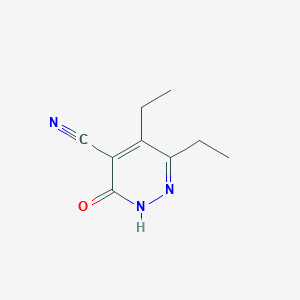
![N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1532172.png)
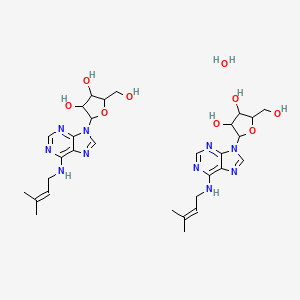
![[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1532175.png)
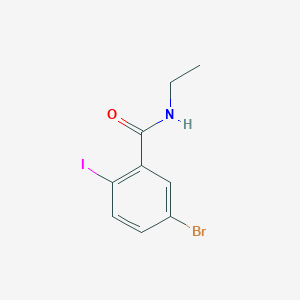
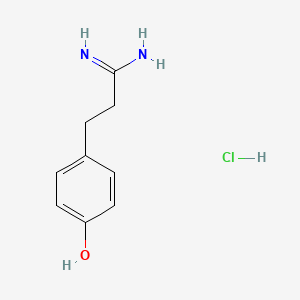
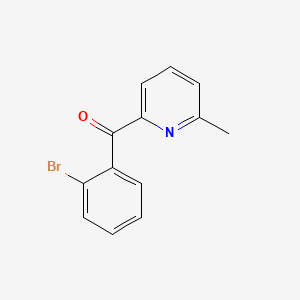
![5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1532186.png)
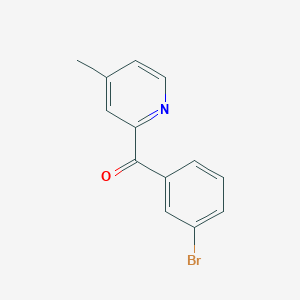
![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide](/img/structure/B1532189.png)
